allyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Allyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.13174244 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Arrangements and Crystallography
Researchers have explored the synthesis and crystallographic analysis of derivatives similar to allyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. These studies reveal the impact of substituents on the cyclohexane ring on supramolecular arrangements. The molecular structure and crystal structure relationships of these compounds suggest their utility in designing novel materials with specific properties (Graus et al., 2010).
Antimicrobial and Biocidal Applications
The compound and its derivatives have been investigated for their antimicrobial activities. Novel cyclic-amine monomers derived from reactions involving allyl bromide have shown high antibacterial activities against Escherichia coli. These findings indicate the potential of such compounds in developing new biocidal materials and coatings (Sun & Sun, 2001).
Catalytic Applications
Research into the catalytic properties of related compounds has led to advancements in organic synthesis techniques. For instance, Amberlyst-15-catalyzed SN2′ oxaspirocyclizations of tertiary allylic alcohols have been performed under mild conditions, showcasing the catalytic versatility of these structures (Young et al., 2000).
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, derivatives of this compound have been synthesized and screened for antibacterial and antifungal activities. These efforts contribute to the identification of new candidates for treating infections, demonstrating the compound's role in medicinal chemistry advancements (Thanusu et al., 2011).
Organic Synthesis and Chemical Transformations
The synthesis and characterization of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate from related precursors highlight innovative approaches in organic synthesis. These methodologies provide new pathways for the synthesis of complex molecules, offering tools for researchers in synthetic chemistry (Kuroyan et al., 1991).
Properties
IUPAC Name |
prop-2-enyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-7-17-11(16)14-5-3-12(4-6-14)8-10(15)13-9-12/h2H,1,3-9H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIYMHEKMMOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC2(CC1)CC(=O)NC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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